4-Bromocinnamaldehyde
Overview
Description
4-Bromocinnamaldehyde is a compound of interest in various fields of chemistry, particularly in the synthesis of pharmaceuticals and as a building block in organic synthesis. It is notable for its distinct bromine substitution, which imparts unique reactivity and properties.
Synthesis Analysis
The synthesis of 4-Bromocinnamaldehyde and its derivatives can be achieved through several methods, including the catalytic olefination of hydrazones of aromatic aldehydes with 2-tribromomethyl-1,3-dioxolane, resulting in ethylene acetals of the target products with moderate to good yields (Shastin et al., 2005). Another method involves a ruthenium-catalyzed aldehyde functionality reshuffle, presenting a new concept for the selective synthesis of E-2-arylcinnamaldehydes from E-β-bromostyrenes and aryl aldehydes (Wang et al., 2012).
Molecular Structure Analysis
Studies on the molecular structure of related compounds, such as (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, have revealed crystal structures stabilized by various intermolecular interactions, providing insight into the structural characteristics of bromocinnamaldehyde derivatives (Arunagiri et al., 2018).
Chemical Reactions and Properties
4-Bromocinnamaldehyde undergoes various chemical reactions, including enantioselective synthesis processes, which demonstrate its versatility in organic synthesis. For instance, it has been used in the enantioselective construction of chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons through a formal [3 + 3] cycloaddition reaction, showcasing its utility in generating complex molecular architectures (He et al., 2023).
Scientific Research Applications
Synthesis of Appetite Suppressants : It is used for synthesizing the active enantiomer of the appetite suppressant 2-benzylmorpholine (D’Arrigo, Lattanzio, Fantoni, & Servi, 1998).
Pyrrole Chemistry : In pyrrole chemistry, it aids in preparing 4-bromo, 5-bromo, and 4,5-dibromo derivatives, which are easily removable by catalytic hydrogenation (Anderson & Lee, 1965).
Organic Photovoltaic Devices : It functions as a processing additive to control phase separation and purity in these devices (Liu et al., 2012).
Electrochemical Behavior Studies : It influences the electrochemical behavior of bismuth in chloride media, altering anodic polarization curve parameters (Berezhnaya & Mishurov, 2016).
Inhibition of JAK2 Enzyme : Derivatives like 4-Hydroxy-3-methoxycinnamaldehyde could be potential JAK2 inhibitors, important for therapeutic applications (Thirunavukkarasu et al., 2018).
Synthesis Methodology : A novel method for synthesizing α-bromocinnamaldehydes from aromatic aldehydes has been developed for moderate to good yields (Shastin et al., 2005).
Preparation of Brominated Pyrimidinones : Bromination yields 5-bromo- and 5,5-dibromopyrimidinones (Zigeuner et al., 1975).
Detection of Catechins and Proanthocyanidins : As a selective reagent for detecting these compounds in plant and beverage extracts (Treutter, 1989).
Inhibition of Respiratory Syncytial Virus : 4-Methoxycinnamaldehyde inhibits the cytopathic effect of RSV in human larynx carcinoma cell lines (Wang et al., 2009).
Anti-Fungal Agent : Studies show it is excreted in feces and urine within 48 hours after oral administration (Akimoto, Nito, & Urakubo, 1988).
Molecular Analysis : It's a component in Schiff base compounds with specific structural and interaction characteristics (Arunagiri et al., 2018).
Mutagenic Properties : Alpha-bromocinnamaldehyde is identified as a potent mutagen (Kojima et al., 1989).
Mechanism of Action
Safety and Hazards
4-Bromocinnamaldehyde is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Future Directions
properties
IUPAC Name |
(E)-3-(4-bromophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRAWLRFGKLUMW-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromocinnamaldehyde | |
CAS RN |
49678-04-8 | |
Record name | Trans-4-bromocinnamaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-bromocinnamaldehyde exhibit its antimicrobial and antibiofilm effects against Vibrio parahaemolyticus?
A: 4-bromocinnamaldehyde disrupts various mechanisms crucial for Vibrio parahaemolyticus virulence and biofilm formation. [] It inhibits the bacteria's ability to adhere to surfaces by:
- Reducing cell surface hydrophobicity: This makes it difficult for the bacteria to attach to surfaces. []
- Impairing fimbriae production: Fimbriae are hair-like structures that bacteria use for attachment. []
- Disrupting flagella-mediated motility: Both swimming and swarming phenotypes are hindered, limiting the bacteria's ability to move and form biofilms. []
- Decreasing protease secretion: Proteases are enzymes involved in bacterial pathogenicity. []
- Reducing indole production: Indole acts as a signaling molecule in quorum sensing, which is important for biofilm formation. []
- Quorum sensing and biofilm formation (e.g., aphA, cpsA, luxS, opaR). []
- Virulence (e.g., fliA, tdh, vopS). []
- Membrane integrity (e.g., fadL, nusA). []
Q2: Does 4-bromocinnamaldehyde exhibit a broad-spectrum antimicrobial effect?
A: While the research primarily focuses on Vibrio parahaemolyticus, 4-bromocinnamaldehyde also demonstrates antimicrobial and antibiofilm activity against Vibrio harveyi. [] This suggests a potential for broad-spectrum activity against other Vibrio species, warranting further investigation.
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